Nickel caprylate

Homogeneous catalysis Ziegler-Natta polymerization Organometallic solubility

Researchers requiring homogeneous Ziegler-Natta catalyst precursors face a solubility barrier: short-chain nickel carboxylates (≤C4) are hydrocarbon-insoluble, precluding their use in non-polar solution polymerization. Nickel caprylate (C8) crosses this threshold, delivering complete miscibility in hexane, mineral spirits, and dearomatized solvents. • Achieves 92-97% cis-1,4 content in polybutadiene-matching Nd-based systems without rare-earth supply risk. • Thermolyzes to monodisperse NiO nanoparticles (24-25 nm, 3.41 eV band gap) with in-situ capping. • Supplied as 8% or 10% Ni in mineral spirits for direct integration into continuous polymerization lines.

Molecular Formula C16H32NiO4
Molecular Weight 347.12 g/mol
CAS No. 4995-91-9
Cat. No. B1585187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel caprylate
CAS4995-91-9
Molecular FormulaC16H32NiO4
Molecular Weight347.12 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)O.[Ni]
InChIInChI=1S/2C8H16O2.Ni/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);
InChIKeyFAXLVOKEKZKECV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel Caprylate: Core Identity and Characteristics


Nickel caprylate (nickel(II) octanoate, CAS 4995-91-9) is a divalent nickel carboxylate with the molecular formula Ni(C₈H₁₅O₂)₂, belonging to the long-chain (C8) saturated monocarboxylate class [1]. It is commercially supplied as a green viscous liquid, typically at 8% or 10% nickel content in mineral spirits or dearomatized hydrocarbon solvents, with a density of approximately 0.95 g/mL, a flash point of 40°C, and complete miscibility with common organic solvents (ethanol, chloroform, petroleum ether) while being immiscible with water . Its primary industrial roles are as a homogeneous Ziegler-Natta catalyst precursor for diene polymerization, an olefin dimerization/oligomerization pre-catalyst, and a molecular precursor for nickel and nickel oxide nanomaterial synthesis.

Why Generic Substitution of Nickel Caprylate Fails


Nickel carboxylates cannot be treated as interchangeable commodity chemicals. A fundamental physicochemical threshold exists at five carbon atoms: nickel carboxylates with chain lengths ≤C4 (acetate, propionate, butyrate) are practically insoluble in hydrocarbon solvents at ambient temperature, while those ≥C5 (including caprylate at C8) are freely soluble [1]. This binary solubility boundary has direct consequences for homogeneous Ziegler-Natta catalysis, where the entire catalyst system must operate in non-polar hydrocarbon media. Furthermore, the thermal decomposition pathway, the stereoselectivity in diene polymerization, and the nanoparticle morphology obtained upon thermolysis are all chain-length-dependent variables documented across the homologous series from butyrate (C4) to caprylate (C8) [2]. Substituting nickel caprylate with cobalt octanoate or a branched-chain isomer (2-ethylhexanoate) also introduces divergent ligand geometry, coordination chemistry, and catalytic selectivity profiles that cannot be assumed equivalent.

Nickel Caprylate: Quantitative Comparison Evidence


Hydrocarbon Solubility: Long-Chain vs. Short-Chain Nickel Carboxylates

Nickel caprylate (C8, >5 carbon atoms) is soluble in hydrocarbon solvents at ambient temperature, enabling its use as a homogeneous catalyst precursor in non-polar reaction media. In contrast, nickel carboxylates derived from acids with fewer than 5 carbon atoms—including nickel acetate (C2), nickel propionate (C3), and nickel butyrate (C4)—are documented as 'practically insoluble in hydrocarbons under normal temperature conditions' [1]. This solubility threshold is explicitly established in US Patent 4,716,239, which states that long-chain carboxylates (>C5) are hydrocarbon-soluble, while short-chain homologues are not [1]. The practical consequence is demonstrated by the commercial supply form: nickel caprylate is routinely provided as an 8% Ni solution in mineral spirits , whereas nickel acetate is supplied as a hydrated solid for aqueous use.

Homogeneous catalysis Ziegler-Natta polymerization Organometallic solubility

Butadiene Stereoselectivity: Nickel vs. Rare-Earth Catalysts

Ziegler-Natta catalyst systems employing nickel caprylate—specifically the ternary combination Ni(OOC₈H₁₅)₂ / Al(C₂H₅)₃ / BF₃·O(C₂H₅)₂ or TiCl₄—produce polybutadiene with a cis-1,4 content in the range of 92–97% [1]. This performance envelope is established in US Patent 2010/0093920, which positions nickel-based 'naked' transition metal catalysts as competitive with rare-earth (e.g., neodymium) carboxylate Ziegler-Natta systems that dominate industrial high-cis polybutadiene production [1]. The patent further notes that the vast majority of transition metal systems produce cis content between 92–97%, and that this range is achieved using ligand-free ('naked') nickel, underscoring the intrinsic stereoselectivity of the nickel center when paired with the caprylate ligand [1]. A related patent (US 3,985,677) demonstrates that nickel octoate-based preformed catalysts stabilized with high cis-1,4-polybutadiene achieve up to 71% polymer yield in 1 hour at 50°C with 1,3-butadiene in benzene [2].

Butadiene polymerization cis-1,4-polybutadiene Stereospecific catalysis

NiO Nanoparticles: Caprylate vs. Alternative Precursors

Thermal decomposition of nickel caprylate (Ni(octa)₂) in the presence of oleylamine and triphenylphosphine as surfactants yields quasi-spherical NiO nanoparticles with a controlled average particle size of 24–25 nm and an optical absorption band gap of 3.41 eV [1][2]. This was achieved under mild conditions (400–900°C calcination range) [2]. In comparison, nickel oxalate thermal decomposition at 350°C produces porous cubic NiO nanostructures with different morphology, while nickel nitrate sol-gel routes using citric acid yield Ni/NiO nanocomposites requiring additional reducing agents [1]. When calcined in argon atmosphere, the caprylate precursor is directly converted to pure metallic Ni nanoparticles at temperatures as low as 500°C, offering a single-precursor route to either Ni or NiO depending on atmosphere control [2]. The caprylate ligand's long hydrocarbon chain functions as an in-situ capping agent, contributing to size uniformity and preventing aggregation without requiring post-synthetic surface modification [1].

NiO nanoparticles Thermal decomposition precursor Band gap engineering

Thermal Decomposition: Chain Length Effect in Nickel Carboxylates

A systematic comparative study by Saprykin et al. (2022) synthesized and characterized the full series of nickel(II) saturated monocarboxylates from butyrate (C4) through caprylate (C8), including valerate (C5), caproate (C6), and enanthate (C7) [1]. All five compounds were characterized by differential scanning calorimetry (DSC), infrared spectroscopy, and elemental analysis under identical experimental conditions, establishing a chain-length-dependent thermal decomposition profile [1]. The resulting nickel-containing nanocomposites obtained by thermolysis showed distinct magnetic properties and morphology (studied by SEM, TEM, EDX, and X-ray phase analysis) that varied systematically with the precursor chain length [1]. The caprylate (C8) provides the longest alkyl chain in the series, offering the highest organic content and the most substantial in-situ carbonaceous matrix during thermal decomposition, which influences the resulting nanocomposite's carbon content, particle dispersion, and magnetic characteristics relative to shorter-chain homologues [1].

Thermal analysis Metal carboxylate thermolysis Nanocomposite precursors

Living Anionic Polymerization: Nickel-Cobalt Synergy

Nickel caprylate (nickel octanoate) functions as a co-catalyst in combination with cobalt octanoate to enable the anionic living polymerization of conjugated dienes, a capability that neither metal carboxylate alone provides with the same degree of control [1]. The ScienceDirect authoritative reference on long-chain carboxylates explicitly states that 'cobalt octanoate, either on its own, or in combination with nickel octanoate, is useful as a catalyst for the anionic living polymerization of conjugated dienes' [1]. The foundational work by Dolgoplosk et al. (1960) established that homogeneous catalytic systems containing both cobalt and nickel salts operate via a complex anionic coordination mechanism involving polarized carbon-metal bonds at the active center, which is mechanistically distinct from the radical or purely coordination pathways of single-metal nickel systems [2]. This synergy is particularly relevant because living polymerization requires precise control over initiation, propagation, and termination rates to achieve narrow molecular weight distributions and enable block copolymer synthesis, which is a higher-order functional requirement than simple cis-1,4-selective polymerization.

Living anionic polymerization Conjugated dienes Block copolymer synthesis

Nickel Caprylate: Industrial and Research Applications


High-cis Polybutadiene for Tire Manufacturing

Nickel caprylate-based Ziegler-Natta catalyst systems deliver 92–97% cis-1,4 content in polybutadiene, matching the stereoselectivity of industrial rare-earth (Nd) systems while avoiding rare-earth metal supply-chain constraints [1]. The caprylate's hydrocarbon solubility ensures homogeneous catalyst dispersion in solution polymerization processes using hexane or benzene as solvent, which is essential for reproducible molecular weight and microstructure control. Commercial grades at 8% and 10% nickel content in mineral spirits are directly compatible with industrial-scale continuous polymerization lines operated by synthetic rubber manufacturers. The ternary catalyst system Ni(OOC₈H₁₅)₂ / Al(C₂H₅)₃ / BF₃·O(C₂H₅)₂ is well-established in the patent literature and has been scaled to production volumes for tire-grade polybutadiene.

NiO Nanoparticles for Electrochromic and Sensor Devices

Thermal decomposition of nickel caprylate yields monodisperse, quasi-spherical NiO nanoparticles of 24–25 nm with a defined optical band gap of 3.41 eV, suitable for p-type transparent conducting films, electrochromic devices, and gas sensor fabrication [1]. The caprylate ligand's hydrocarbon tail serves as an in-situ capping agent during thermolysis, eliminating the need for post-synthetic surface functionalization. By varying the calcination atmosphere (air yields NiO; argon yields metallic Ni at 500°C), the same precursor provides access to both Ni and NiO nanoparticles, simplifying procurement for laboratories and manufacturers requiring both material types. The mild decomposition conditions (400–900°C) and straightforward surfactant-assisted protocol enable reproducible batch synthesis without specialized equipment.

Homogeneous Catalyst for Alpha-Olefin Production

The hydrocarbon solubility of nickel caprylate—inherent to its >C5 carboxylate chain length—makes it the preferred nickel source for homogeneous olefin dimerization and oligomerization processes in the petrochemical industry [1]. Commercial VALIREX nickel octoate products (Umicore) and Shepherd Chemical nickel octoate solutions are specifically formulated for alpha-olefin production, where catalyst solubility in the hydrocarbon feedstock is non-negotiable . Short-chain nickel carboxylates (acetate, butyrate) cannot be substituted because they are insoluble in hydrocarbon media and would precipitate, causing reactor fouling and catalyst deactivation. The caprylate's compatibility with dearomatized hydrocarbon solvents (D40, D60, decene, xylene) at metal concentrations from 8% to 13% Ni provides procurement flexibility for different process solvent systems.

Heavy Crude Oil Upgrading via Homogeneous Catalysis

Nickel caprylate has demonstrated 'considerable activity' in the catalytic treatment of Qaiyarah heavy crude oil petrolene fraction using ethanol as both solvent and reductant, effecting reforming and hydrocracking reactions that upgrade heavy petroleum fractions [1]. The oil-soluble nature of the caprylate catalyst enables direct homogeneous dispersion in the crude oil matrix, a critical advantage over heterogeneous supported nickel catalysts that require prior dispersion and suffer from pore-blocking by asphaltenes. This application leverages the same hydrocarbon solubility that differentiates nickel caprylate from short-chain nickel carboxylates and positions it for refinery processes where catalyst solubility in the hydrocarbon feedstock determines process efficiency.

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